

# IUPAC name for (r)-2-Amino-2-(4-chlorophenyl)acetic acid

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## Compound of Interest

Compound Name: (r)-2-Amino-2-(4-chlorophenyl)acetic acid

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An In-depth Technical Guide to (2R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid and valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry.

## Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-(4-chlorophenyl)acetic acid. [1] It is also commonly known by several synonyms, including D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, and H-D-Phg(4-Cl)-OH. [1] The molecule features a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R) and (S). [2] This guide focuses on the (R)-enantiomer.

Table 1: Physicochemical and Structural Data

Property	Value	Source
IUPAC Name	(2R)-2-amino-2-(4-chlorophenyl)acetic acid	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	185.61 g/mol	[1][2][3]
CAS Number	43189-37-3	[1]
InChIKey	QGJGBYXRJVIYGA-SSDOTTSWSA-N	[1]
SMILES	<chem>C1=CC(=CC=C1--INVALID-LINK--N)Cl</chem>	[1]
Appearance	White to off-white solid	[4]
Purity	≥98.0% (TLC)	[3]

## Synthesis and Manufacturing

The synthesis of **(R)-2-amino-2-(4-chlorophenyl)acetic acid** with high enantiomeric purity is crucial for its application in the synthesis of chiral drugs.[5] While specific industrial synthesis routes are often proprietary, general strategies involve either the resolution of a racemic mixture or asymmetric synthesis.

### General Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

A common method for producing the racemic mixture is the Bucherer-Bergs reaction. This involves the reaction of p-chlorobenzaldehyde with ammonium bicarbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6]

### Experimental Protocol: Bucherer-Bergs Synthesis of p-Chlorophenylglycine (General)

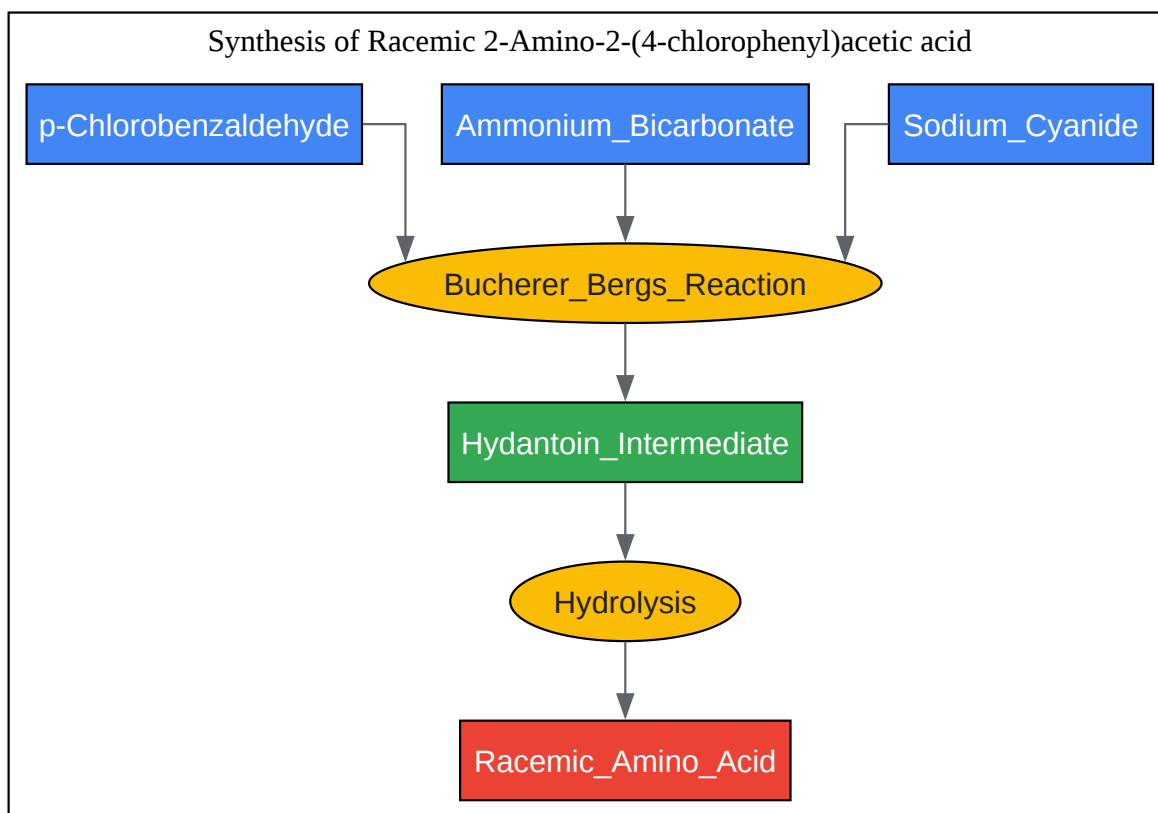
Materials:

- p-Chlorobenzaldehyde
- Ammonium bicarbonate
- Sodium cyanide
- Solvent (e.g., ethanol/water mixture)
- Acid (for hydrolysis)
- Base (for hydrolysis)

Procedure:

- **Hydantoin Formation:** In a suitable reactor, p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide are reacted in a solvent. This reaction typically proceeds to form the intermediate 5-(4-chlorophenyl)hydantoin.[\[6\]](#)
- **Hydrolysis:** The resulting hydantoin is then subjected to alkaline or acidic hydrolysis to open the ring and form the sodium salt of p-chlorophenylglycine.[\[6\]](#)
- **Acidification:** The reaction mixture is then acidified to precipitate the racemic 2-amino-2-(4-chlorophenyl)acetic acid.[\[6\]](#)
- **Isolation:** The product is isolated by filtration, washed, and dried.

The following diagram illustrates a generalized workflow for this synthesis.



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### *Synthesis of Racemic Amino Acid*

## Enantioselective Separation

To obtain the desired (R)-enantiomer, the racemic mixture must be resolved. This is often achieved using chiral chromatography.

## Experimental Protocol: Chiral HPLC Separation (General)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- Chiral stationary phase (CSP) column (e.g., cellulose-based).[7]

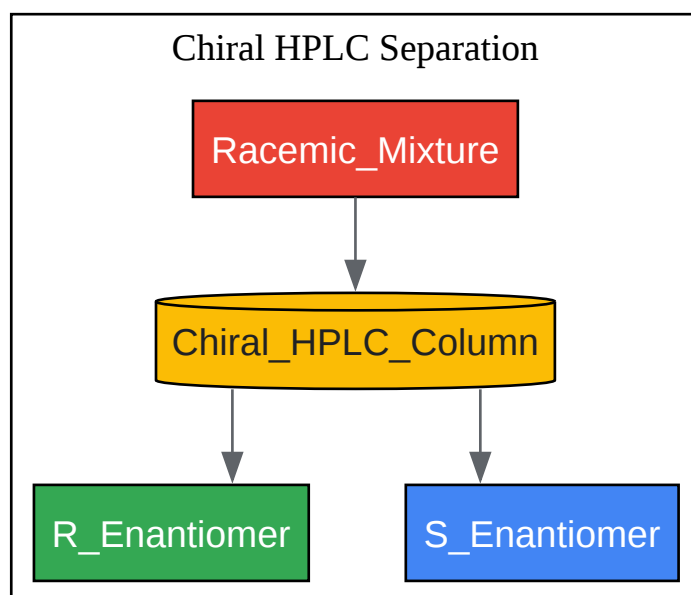
Mobile Phase:

- A mixture of solvents such as hexane, ethanol, and a basic additive like diethylamine (DEA) is often used. The exact composition will depend on the specific CSP.[7]

Procedure:

- Sample Preparation: Dissolve the racemic mixture in a suitable solvent.
- Injection: Inject the sample onto the chiral column.
- Elution: The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times.
- Detection: The separated enantiomers are detected by the UV detector, and the corresponding fractions can be collected.

The following diagram illustrates the workflow for chiral separation.



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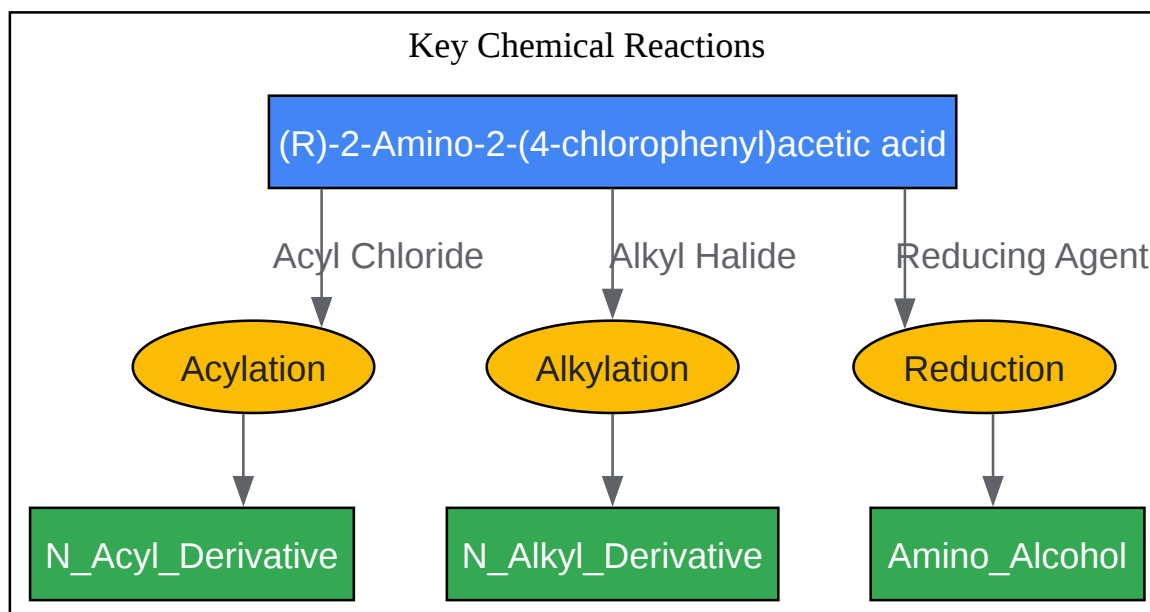
*Chiral HPLC Separation Workflow*

## Chemical Reactivity

**(R)-2-amino-2-(4-chlorophenyl)acetic acid** possesses two reactive functional groups: a primary amino group and a carboxylic acid group. These groups can undergo a variety of chemical transformations.[2]

- **Reactions of the Amino Group:** The nucleophilic amino group can readily undergo acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[2] These reactions are fundamental for creating more complex derivatives.
- **Reactions of the Carboxylic Acid Group:** The carboxylic acid group can be reduced to a primary alcohol.[2] It can also be esterified or converted to an amide.

The following diagram illustrates some of the key reactions.



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*Reactivity of Functional Groups*

## Applications in Research and Development

**(R)-2-amino-2-(4-chlorophenyl)acetic acid** serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[5] Its defined stereochemistry is often essential for the biological activity of the final drug molecule.[5] Beyond its role in API synthesis, this compound is also a valuable tool in drug discovery research, where it is used as a building block to create libraries of potential drug candidates for structure-activity relationship studies.[5]

## Safety and Handling

This compound is intended for research use only.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

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